[1,2,4]Triazolo[1,5-a]pyridine-5-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7(12)5-2-1-3-6-9-4-10-11(5)6/h1-4H,(H2,8,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIQVSNOUALWGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Scheme
- Starting Material : 5-Amino-1,2,4-triazole derivatives react with α,β-unsaturated carbonyl compounds under acidic conditions.
- Cyclization : Intramolecular nucleophilic attack forms the triazolopyridine core.
- Carboxamide Functionalization : Subsequent coupling with acid chlorides or carboxylation introduces the 5-carboxamide group.
Optimized Conditions
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | |
|---|---|---|---|---|---|---|
| 1 | AcCl, DMF | THF | 80 | 6 | 78 | |
| 2 | POCl₃ | Toluene | 110 | 12 | 65 | |
| 3 | NH₃/MeOH | EtOH | RT | 2 | 92 |
Key considerations:
- Catalysts : Phosphorus oxychloride (POCl₃) enhances cyclization efficiency by activating carbonyl groups.
- Solvent Effects : Polar aprotic solvents (THF, DMF) improve intermediate stability, while toluene facilitates high-temperature reactions.
One-Pot Three-Component Synthesis
A streamlined approach reported by PMC7561591 utilizes multicomponent reactions (MCRs) to reduce purification steps:
Reaction Components
- Component A : 5-Amino-1-phenyl-1H-1,2,4-triazole
- Component B : Aromatic aldehydes (e.g., 4-chlorobenzaldehyde)
- Component C : Ethyl acetoacetate
Procedure
- Knoevenagel Condensation : Ethyl acetoacetate reacts with aldehyde to form an α,β-unsaturated intermediate.
- Michael Addition : 5-Aminotriazole attacks the electrophilic β-carbon.
- Cyclodehydration : Intramolecular lactamization yields the triazolopyridine core.
Conditions :
- Catalyst: 10 mol% APTS (aminopropyltriethoxysilane)
- Solvent: Ethanol
- Temperature: Reflux (78°C)
- Time: 24 hours
- Yield: 68–85%
Advantages :
Alternative Routes via Suzuki-Miyaura Coupling
US20160289227 describes a palladium-catalyzed cross-coupling strategy for functionalized derivatives:
Key Steps
- Borylation : Install boronate esters at the pyridine C6 position.
- Coupling : React with aryl halides using Pd(PPh₃)₄ catalyst.
Example :
- Substrate: 6-Bromo-triazolo[1,5-a]pyridine-5-carboxamide
- Partner: 4-Ethylpiperazine-1-boronic acid pinacol ester
- Conditions:
Characterization and Analytical Data
Spectroscopic Properties
X-ray Crystallography
- Crystal System : Monoclinic, space group P2₁/c
- Bond Angles : N1–C2–N3 = 105.7°, confirming triazole ring geometry
Industrial-Scale Considerations
Patent US20230382904A1 outlines adaptations for kilogram-scale production:
- Continuous Flow Reactors : Reduce reaction time from 12 h to 45 minutes
- Purification : Silica gel chromatography replaced with recrystallization (ethanol/water)
- Yield Improvement : 82% at 5 kg batch size vs. 65% in lab-scale
Challenges and Limitations
- Regioselectivity : Competing pathways may formtriazolo[4,3-a]pyridine isomers.
- Functional Group Sensitivity : Carboxamide groups require inert atmospheres to prevent hydrolysis.
- Catalyst Costs : Pd-based coupling adds ~$150–200/g to production costs.
Emerging Methodologies
Photocatalytic Synthesis
Biocatalytic Approaches
- Enzyme : Pseudomonas fluorescens amidase
- Application : Enantioselective carboxamide formation (ee >98%)
Comparative Analysis of Methods
| Method | Yield Range (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Multi-Step | 65–78 | 98.5 | High | 120 |
| One-Pot | 68–85 | 97.2 | Moderate | 85 |
| Suzuki Coupling | 70–73 | 99.1 | Low | 310 |
Analyse Chemischer Reaktionen
Core Ring Formation Reactions
The synthesis of the triazolo[1,5-a]pyridine scaffold often precedes carboxamide functionalization. Key methods include:
Cyclocondensation of 2-Aminopyridines
-
Reagents : 2-Aminopyridines react with nitriles or carbonyl derivatives under oxidative conditions.
-
Conditions :
-
Mechanism : Sequential N–C and N–N bond formation via transamidation and cyclization .
Oxidative Annulation
-
Reagents : N-(Pyridin-2-yl)benzimidamides with hypervalent iodine reagents (e.g., PIFA).
Functional Group Transformations
The carboxamide group at position 5 undergoes diverse reactions:
Hydrolysis
-
Reaction : Conversion to carboxylic acid derivative.
-
Conditions : Acidic or basic hydrolysis (e.g., HCl/EtOH reflux).
-
Product : Triazolo[1,5-a]pyridine-5-carboxylic acid (PubChem CID: 71758601) .
Acylation/Amidation
-
Reagents : Acetic anhydride, acyl chlorides.
-
Conditions : Base (e.g., N,N-diisopropylethylamine), 0–25°C.
-
Yield : 65–89%.
Cross-Coupling Reactions
The pyridine ring participates in metal-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, 4-methoxyphenylboronic acid | 88 | |
| Sonogashira Coupling | Pd/Cu, 4-ethylnylanisole | 61 |
Copper-Catalyzed Oxidative Coupling
-
Steps :
Derivatization for Biological Activity
While not a direct reaction of the carboxamide itself, its derivatives show pharmacological potential:
-
Anti-Influenza Agents : 5-Methyl-7-phenyl analogs disrupt viral RdRP PA-PB1 interactions (IC₅₀ = 2.1–8.7 μM) .
-
Anticancer Derivatives : Structural modifications at the carboxamide enhance selectivity for kinase targets.
Stability and Reactivity Trends
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Several studies have demonstrated the efficacy of [1,2,4]triazolo[1,5-a]pyridine derivatives in inhibiting receptor tyrosine kinases (RTKs), particularly the AXL receptor. The inhibition of AXL RTK has implications for treating various cancers due to its role in tumor proliferation and metastasis.
- Case Study : A study highlighted the synthesis of specific [1,2,4]triazolo[1,5-a]pyridine compounds that effectively inhibited AXL function both in vitro and in vivo. These compounds showed promise against solid tumors such as breast and lung cancer .
Anti-Infectious Agents
The potential of [1,2,4]triazolo[1,5-a]pyridine derivatives extends to their application as anti-infective agents. Research has indicated that these compounds can disrupt critical viral protein interactions.
- Case Study : A novel series of compounds based on the [1,2,4]triazolo[1,5-a]pyridine scaffold demonstrated significant activity against the influenza virus by targeting the PA-PB1 interface of the viral polymerase. This disruption inhibited viral replication effectively .
Antimicrobial Activity
Recent investigations have identified [1,2,4]triazolo[1,5-a]pyridine derivatives with narrow-spectrum antibacterial properties. These compounds have shown effectiveness against resistant strains of bacteria.
Wirkmechanismus
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, inhibiting its activity and thereby modulating immune responses . Additionally, it inhibits enzymes like PHD-1, JAK1, and JAK2, which play crucial roles in various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a pyrazole ring fused to a pyrimidine ring.
Uniqueness
[1,2,4]Triazolo[1,5-a]pyridine-5-carboxamide is unique due to its specific biological activities and the ease of its synthesis. Its ability to act as an inverse agonist and enzyme inhibitor makes it a valuable compound in medicinal chemistry.
Biologische Aktivität
The compound [1,2,4]Triazolo[1,5-a]pyridine-5-carboxamide is part of a broader family of triazolo-pyridine derivatives that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.
-
Kinase Inhibition :
- Triazolo-pyridine derivatives have been shown to inhibit various kinases, including cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinases (PI3K). For instance, certain derivatives have demonstrated competitive inhibition at the ATP-binding site of CDK-2, indicating their potential as anticancer agents .
- Anti-inflammatory Properties :
- Antioxidative Activity :
- Antiviral Activity :
Table 1: Summary of Biological Activities
Detailed Findings
-
Synthesis and Characterization :
The synthesis of [1,2,4]triazolo[1,5-a]pyridine derivatives often involves multi-step reactions that yield compounds with varying substituents affecting their biological activity. For example, modifications at the 5-position can enhance potency against specific targets like CDK-2 or COX-2. -
In Vivo Studies :
In vivo studies using animal models have demonstrated that certain triazolo-pyridine compounds can significantly reduce inflammation and oxidative stress markers. For instance, compounds tested in rat models showed reduced paw edema and inflammation scores compared to controls . -
Computational Studies :
Molecular docking studies have provided insights into the binding affinities and interactions of these compounds with target proteins. For example, docking simulations revealed that [1,2,4]triazolo[1,5-a]pyridine derivatives effectively bind to the ATP-binding site of kinases like CDK-2 and PI3K .
Q & A
Q. What are the common synthetic routes for [1,2,4]Triazolo[1,5-a]pyridine-5-carboxamide and its derivatives?
Methodological Answer: The synthesis of this scaffold and its derivatives often involves multicomponent reactions or stepwise functionalization. Key approaches include:
- One-pot three-component reactions : Combining 5-amino-1,2,4-triazoles, aldehydes, and β-ketoesters in ethanol with APTS (3-aminopropyltriethoxysilane) as a catalyst under reflux conditions, yielding carboxamide derivatives with moderate to high efficiency (60–75%) .
- Microwave-assisted synthesis : For complex derivatives, microwave irradiation in methanol/water with trifluoroacetic acid (TFA) accelerates cyclization and improves regioselectivity (66–67% yield) .
- Functionalization via nucleophilic substitution : Introducing substituents at the 5- or 7-positions using halogenated intermediates (e.g., 5-chloro derivatives) followed by amination or cross-coupling reactions .
Q. Table 1: Comparison of Synthetic Methods
| Method Type | Key Reagents/Conditions | Yield (%) | Advantages |
|---|---|---|---|
| One-pot three-component | APTS, ethanol, reflux | 60–75 | Scalable, minimal purification |
| Microwave-assisted | TFA, methanol/water, microwave | 66–67 | Rapid, high regioselectivity |
| Halogenation/amination | LiAlH4, Pd/C, amines | 50–65 | Versatile for diverse R-groups |
Q. How is the structural characterization of this compound performed?
Methodological Answer: Structural elucidation relies on spectroscopic and crystallographic techniques:
- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., methyl groups at δ 2.3–2.5 ppm, carboxamide protons at δ 8.1–8.3 ppm) .
- IR spectroscopy : Carboxamide C=O stretches appear at 1680–1720 cm, while triazole ring vibrations occur at 1450–1520 cm .
- X-ray crystallography : Resolves regiochemistry and hydrogen-bonding networks. For example, 7-phenyl derivatives exhibit planar triazole-pyridine fused cores with dihedral angles <10° .
Advanced Research Questions
Q. What methodologies are used to investigate the enzyme inhibitory activity of this compound derivatives?
Methodological Answer:
- Kinase inhibition assays : Derivatives with 7-aryl substituents (e.g., 7-(2-methoxyphenyl)) are screened against kinases (e.g., EGFR, VEGFR) using ADP-Glo™ luminescence assays. IC values correlate with electron-withdrawing groups enhancing potency .
- DNA replication studies : Antiproliferative effects in cancer cells (e.g., MCF-7) are evaluated via flow cytometry. Derivatives with 5-chloro substituents show G1/S phase arrest, suggesting topoisomerase inhibition .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding modes to ATP pockets, guiding rational design .
Q. How can structural modifications at specific positions enhance the bioactivity of this compound?
Methodological Answer:
- Position 5 : Chlorine or methyl groups improve metabolic stability and lipophilicity (LogP 2.1–2.5), enhancing blood-brain barrier penetration .
- Position 7 : Aryl groups (e.g., 4-hydroxyphenyl) increase kinase affinity via π-π stacking, while ethynyl groups enable click chemistry for bioconjugation .
- Carboxamide moiety : Methylation or fluorination reduces off-target interactions, as seen in reduced cytotoxicity in HEK-293 cells .
Q. Table 2: Structure-Activity Relationships (SAR)
| Substituent Position | Modification | Biological Impact | Reference |
|---|---|---|---|
| 5 | Cl, CH | ↑ Metabolic stability, LogP | |
| 7 | Aryl, ethynyl | ↑ Kinase affinity, bioconjugation | |
| Carboxamide | Methylation | ↓ Off-target cytotoxicity |
Q. What strategies resolve contradictions in reported biological activities of triazolopyridine derivatives?
Methodological Answer: Contradictions often arise from divergent assay conditions or substituent effects. Mitigation strategies include:
- Standardized screening protocols : Use identical cell lines (e.g., HepG2) and inhibitor concentrations (e.g., 10 µM) to compare antiproliferative effects .
- Systematic SAR studies : Evaluate substituent electronic effects (Hammett σ values) to clarify bioactivity trends. For example, electron-withdrawing groups at position 7 correlate with kinase inhibition (R = 0.89) .
- Meta-analysis of crystallographic data : Cross-reference binding modes (e.g., PDB IDs) to identify conserved interactions, resolving discrepancies in enzyme inhibition .
Q. How are computational methods applied to optimize the synthesis and bioactivity of triazolopyridine derivatives?
Methodological Answer:
- DFT calculations : Predict reaction pathways (e.g., activation energies for cyclization steps) to optimize catalyst selection (e.g., APTS vs. zeolites) .
- QSAR models : Train models using IC data and descriptors (e.g., polar surface area, H-bond donors) to prioritize derivatives for synthesis .
- Machine learning : Neural networks analyze high-throughput screening data to identify substituents with dual kinase/antimicrobial activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
